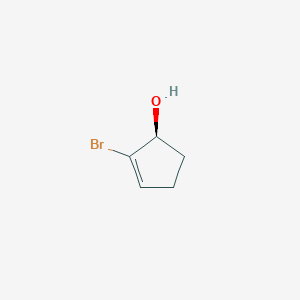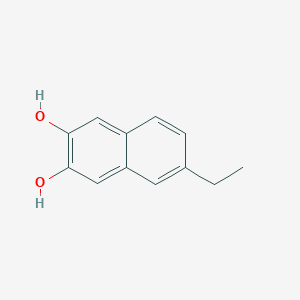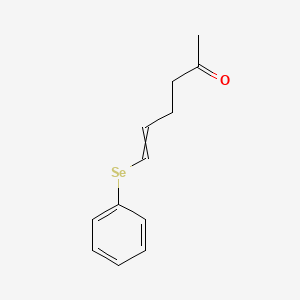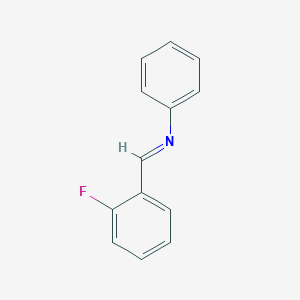
2-Cyclopenten-1-ol, 2-bromo-, (1S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopenten-1-ol, 2-bromo-, (1S)- is an organic compound with the molecular formula C5H7BrO It is a brominated derivative of cyclopentenol, featuring a five-membered ring structure with a hydroxyl group and a bromine atom attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-ol, 2-bromo-, (1S)- can be achieved through several methods. One common approach involves the bromination of cyclopentenol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the cyclopentene ring .
Industrial Production Methods
Industrial production of 2-Cyclopenten-1-ol, 2-bromo-, (1S)- may involve large-scale bromination processes using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopenten-1-ol, 2-bromo-, (1S)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: The compound can be reduced to remove the bromine atom or convert the hydroxyl group to a different functional group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of cyclopentenol derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of cyclopentenone or cyclopentanal derivatives.
Reduction: Formation of cyclopentanol or other reduced derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopenten-1-ol, 2-bromo-, (1S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyclopenten-1-ol, 2-bromo-, (1S)- involves its interaction with various molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentenone: A related compound with a ketone functional group instead of a hydroxyl group.
Cyclopentanol: The non-brominated analog of 2-Cyclopenten-1-ol, 2-bromo-, (1S)-.
Cyclopentene: The parent hydrocarbon without any functional groups.
Uniqueness
2-Cyclopenten-1-ol, 2-bromo-, (1S)- is unique due to the presence of both a bromine atom and a hydroxyl group on the cyclopentene ringThe bromine atom enhances its electrophilicity, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
156768-85-3 |
|---|---|
Fórmula molecular |
C5H7BrO |
Peso molecular |
163.01 g/mol |
Nombre IUPAC |
(1S)-2-bromocyclopent-2-en-1-ol |
InChI |
InChI=1S/C5H7BrO/c6-4-2-1-3-5(4)7/h2,5,7H,1,3H2/t5-/m0/s1 |
Clave InChI |
HVTLYEBHUKZJCL-YFKPBYRVSA-N |
SMILES isomérico |
C1C[C@@H](C(=C1)Br)O |
SMILES canónico |
C1CC(C(=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one](/img/structure/B14282695.png)




![4-Methyl-3-[(E)-phenyldiazenyl]-2,4-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B14282715.png)
![1-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}piperazine](/img/structure/B14282732.png)


![3-[2-Nitro-4-(propylsulfanyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione](/img/structure/B14282749.png)
![1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14282752.png)
